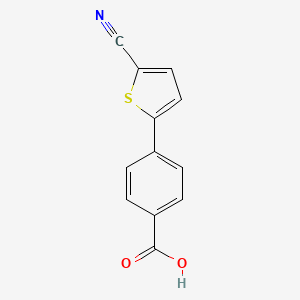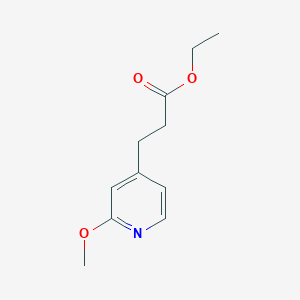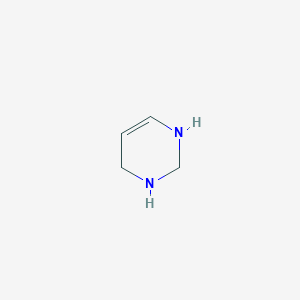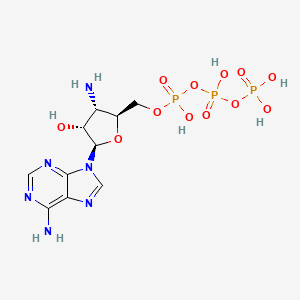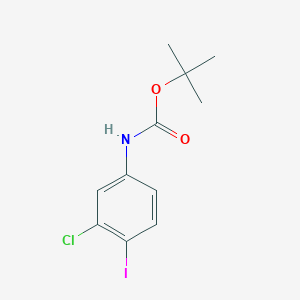
tert-Butyl (3-chloro-4-iodophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-chloro-4-iodophenyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a phenyl ring substituted with chlorine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-4-iodophenyl)carbamate typically involves the reaction of 3-chloro-4-iodoaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: tert-Butyl (3-chloro-4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl carbamates.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of carbamic acid and tert-butanol.
科学研究应用
Chemistry: tert-Butyl (3-chloro-4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can be used to modify proteins and peptides to investigate their structure and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of tert-Butyl (3-chloro-4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of chlorine and iodine atoms on the phenyl ring enhances its binding affinity to the target enzymes. The carbamic acid ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with the target molecules.
相似化合物的比较
- (3-Chloro-4-fluoro-phenyl)-carbamic Acid Tert-butyl Ester
- (3-Bromo-4-iodo-phenyl)-carbamic Acid Tert-butyl Ester
- (3-Chloro-4-methyl-phenyl)-carbamic Acid Tert-butyl Ester
Comparison: tert-Butyl (3-chloro-4-iodophenyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens provides distinct reactivity and binding properties compared to other similar compounds. The iodine atom, being larger and more polarizable, enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in chemical and biological research.
属性
分子式 |
C11H13ClINO2 |
|---|---|
分子量 |
353.58 g/mol |
IUPAC 名称 |
tert-butyl N-(3-chloro-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
InChI 键 |
ANVBHTRIPGBMFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


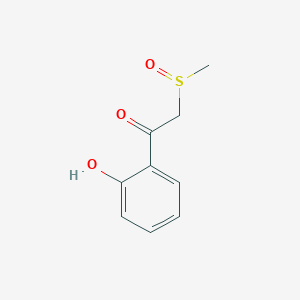
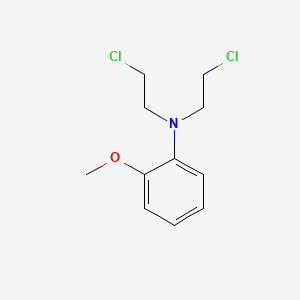
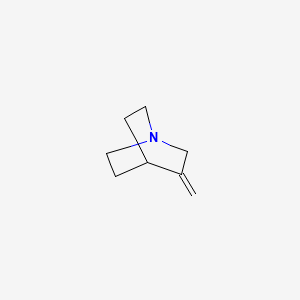
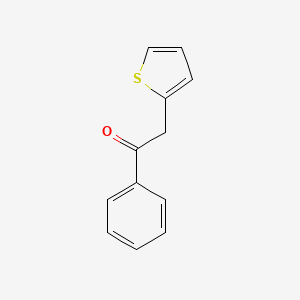
![7-Chloro-5-methyl-thieno[2,3-c]-pyridine](/img/structure/B8763268.png)
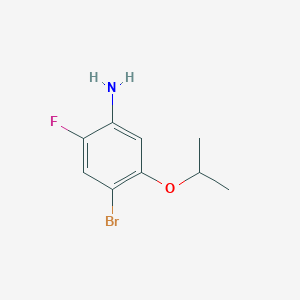
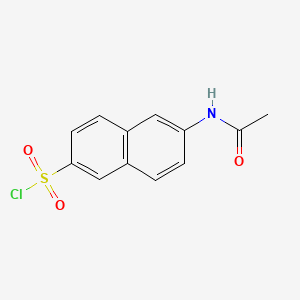
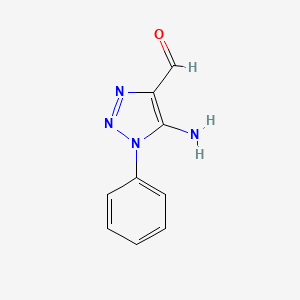
![5,6-Dihydro-2h-benzo[6,7]cyclohepta[1,2-b]furan-2,3(4h)-dione](/img/structure/B8763309.png)
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)
